Methyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate
Description
Methyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a phenyl ring substituted with a methoxy group at the 4-position and a methyl group at the 3-position, esterified with a methyl group. For example, Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (230b) shares the 4-methoxy-substituted phenyl ring but lacks the 3-methyl group .
Properties
IUPAC Name |
methyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-6-9(4-5-11(8)15-2)10(13)7-12(14)16-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURVVVIOJHTDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-methoxy-3-methylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-methoxy-3-methylphenyl)-3-oxopropanoic acid.
Reduction: 3-(4-methoxy-3-methylphenyl)-3-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Aryl Ring
β-Ketoesters with diverse aryl substituents exhibit distinct physicochemical and synthetic properties:
Key Findings :
- Electron-withdrawing groups (e.g., NO₂): Increase acidity of the β-ketoester proton, facilitating enolate formation in reactions like Claisen condensations .
- Electron-donating groups (e.g., OCH₃, CH₃) : Enhance stability of the keto form and influence regioselectivity in cyclization reactions .
- Steric effects : The 3-methyl group in the target compound may hinder reactions requiring planar transition states, such as Diels-Alder reactions, compared to less hindered analogues .
Heterocyclic and Halogenated Analogues
Compounds with heterocyclic or halogenated aryl rings demonstrate unique reactivity:
Key Findings :
Ester Group Variations
The choice of ester group (methyl vs. tert-butyl) impacts solubility and stability:
Key Findings :
- Methyl esters: Preferred for reactions requiring polar solvents (e.g., methanol) .
- tert-Butyl esters : Offer steric protection for sensitive functional groups in multistep syntheses .
Research Findings and Contradictions
- Synthetic Yields: Yields vary significantly with substituents. For example, Methyl 3-(4-nitrophenyl)-3-oxopropanoate is synthesized in 91% yield , while halogenated cyclohexyl derivatives (e.g., 2d, 2g) show lower yields (47%) due to steric challenges .
- Spectral Confirmation : ¹H NMR and HRMS data are consistently used across studies to confirm structures, with aryl protons in methoxy derivatives appearing at δ 3.8–4.0 ppm .
Biological Activity
Methyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in research.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains an ester functional group, a ketone, and a methoxy group, which are pivotal for its biological activity.
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is often linked to enhanced radical scavenging abilities, which may contribute to the compound's protective effects against oxidative stress .
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a crucial role. The compound's ability to modulate inflammatory pathways could make it a candidate for further investigation in therapeutic applications .
Cytotoxicity and Anticancer Potential
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation, making it a potential lead compound for anticancer drug development .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis often begins with readily available aromatic compounds and reagents such as methyl acetoacetate.
- Reactions : Key reactions may include:
- Esterification : Formation of the ester linkage.
- Condensation Reactions : To form the ketone structure.
- Functional Group Modifications : Such as methoxylation.
Study on Antioxidant Properties
A study published in Bioorganic & Medicinal Chemistry evaluated the antioxidant activity of various methoxy-substituted phenolic compounds, including this compound. The results demonstrated that the compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .
Investigation into Anti-inflammatory Mechanisms
Another research article focused on the anti-inflammatory effects of similar compounds in vitro. The findings indicated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting a mechanism through which this compound may exert its anti-inflammatory effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be insightful.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
